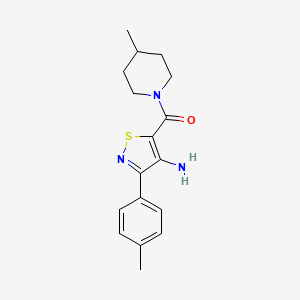

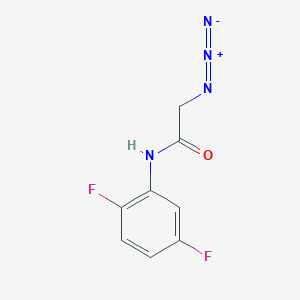

![molecular formula C8H16N2O B2722703 2-(8-氧代-3-氮杂双环[3.2.1]辛烷-3-基)乙胺 CAS No. 54746-29-1](/img/structure/B2722703.png)

2-(8-氧代-3-氮杂双环[3.2.1]辛烷-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

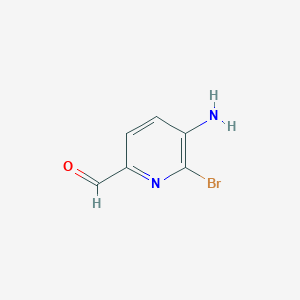

The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . A switch of exo/endo-selectivity was observed depending on the diazo substrates .科学研究应用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” can be used in the enantioselective construction of this scaffold, which is a key step in the synthesis of tropane alkaloids .

Drug Discovery

2-Azabicyclo[3.2.1]octanes, including “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire, but also a valuable synthetic intermediate in several total syntheses .

Synthesis of Cytisine-like Alkaloids

The 2-azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . It has been used in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosie, a plant employed in traditional Chinese herbal medicine .

Construction of 8-Oxabicyclo Octanes

A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo octanes and their analogs . “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” can be used in this process.

Raw Material in Organic Synthesis

“2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” is employed as an important raw material and intermediate used in organic synthesis .

Intermediate in Agrochemical, Pharmaceutical and Dyestuff Field

This compound is also used as an intermediate in the agrochemical, pharmaceutical and dyestuff field . Its unique structure and reactivity make it a valuable component in the synthesis of various products in these fields.

属性

IUPAC Name |

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGNFXKOFMFNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1O2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

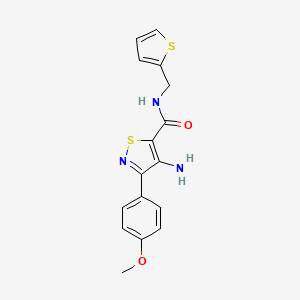

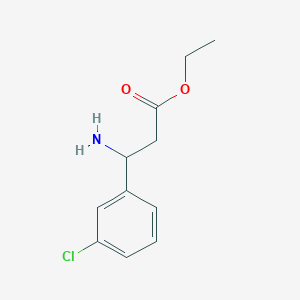

![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)

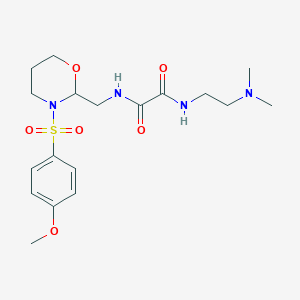

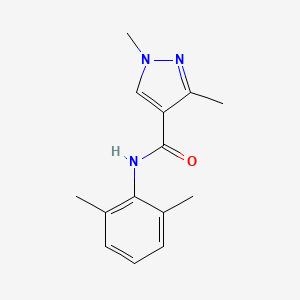

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)

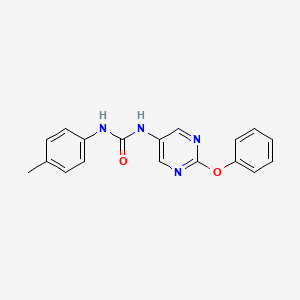

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

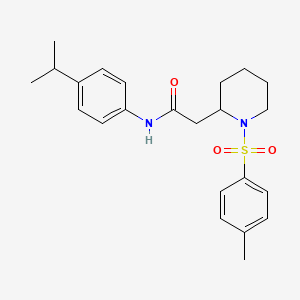

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)